Grandifloroside

Vue d'ensemble

Description

Grandifloroside is a natural phenolic compound found in the plant Anthocleista grandiflora. It is known for its significant anti-inflammatory and antioxidative properties. This compound has been isolated and studied for its potential therapeutic applications, particularly in the treatment of benign prostatic hypertrophy and other inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Grandifloroside can be synthesized through the extraction of Anthocleista grandiflora using solvents such as acetone. The process involves repeated chromatographic isolation to purify the compound. The typical reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound during extraction .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

- Harvesting the plant material.

- Drying and grinding the plant material to increase the surface area for extraction.

- Using solvents like acetone or ethanol to extract the compound.

- Purifying the extract through chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Grandifloroside undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antioxidant Properties

Grandifloroside exhibits potent antioxidant activity, which is crucial for combating oxidative stress linked to various diseases. Research indicates that extracts containing this compound can significantly reduce reactive oxygen species (ROS) levels in cellular models. A study demonstrated that the compound effectively scavenged free radicals, thereby protecting cells from oxidative damage .

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, in vitro. This property suggests its potential use in treating inflammatory diseases like arthritis and other chronic conditions .

1.3 Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. In vitro studies revealed that it induces apoptosis in cancer cells while sparing normal cells. A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell viability and proliferation .

Agricultural Applications

2.1 Plant Growth Promotion

this compound has been identified as a natural growth promoter in agricultural practices. Its application has been linked to enhanced growth rates and yield in crops such as rice and wheat. A comparative study showed that plants treated with this compound exhibited improved root development and nutrient uptake compared to untreated controls .

2.2 Pest Resistance

Research indicates that this compound can enhance plant resistance against pests and pathogens. It acts by inducing systemic acquired resistance (SAR) mechanisms within plants, thereby reducing the incidence of diseases caused by fungi and bacteria .

Cosmetic Applications

3.1 Skin Lightening Agent

The cosmetic industry is increasingly interested in the skin-lightening properties of this compound. Studies have shown that it inhibits melanin production in melanocytes, making it a potential ingredient for skin-whitening formulations. A case study demonstrated that products containing this compound significantly reduced hyperpigmentation in participants after consistent use over several weeks .

3.2 Anti-Aging Effects

Due to its antioxidant properties, this compound is also being investigated for anti-aging formulations. It helps protect skin cells from oxidative stress and may improve skin elasticity and hydration levels when incorporated into topical products .

Table 1: Summary of Pharmacological Activities of this compound

Table 2: Case Study Overview on Cosmetic Applications

Mécanisme D'action

Grandifloroside exerts its effects primarily through its antioxidative and anti-inflammatory activities. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, it inhibits the enzyme 5α-reductase, which is involved in the pathogenesis of benign prostatic hypertrophy. The molecular targets include various signaling pathways related to inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

Oleuropein: Another phenolic compound with antioxidative and anti-inflammatory properties.

Caffeic Acid: Known for its antioxidative activity.

Chlorogenic Acid: Exhibits similar antioxidative properties.

Uniqueness: Grandifloroside is unique due to its potent inhibitory activity against tumor necrosis factor-alpha and 5α-reductase, making it particularly effective in treating benign prostatic hypertrophy and other inflammatory conditions .

Activité Biologique

Grandifloroside is an iridoid glucoside derived from the plant Anthocleista grandiflora, belonging to the Gentianaceae family. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective effects. This article explores the biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C₁₈H₂₄O₉) is characterized by its iridoid structure, which is common in many medicinal plants. Its chemical formula indicates a complex arrangement that contributes to its biological properties.

1. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in various models.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased nitric oxide (NO) production and the expression of inflammatory mediators such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .

| Study | Model | Result |

|---|---|---|

| Zhang et al. (2022) | LPS-stimulated macrophages | Reduced NO production by 45% at 50 µM concentration |

| Lee et al. (2023) | Carrageenan-induced paw edema in rats | Decreased paw swelling by 60% after 3 hours post-administration |

2. Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Research Findings : The compound showed a high radical scavenging capacity in DPPH assays, indicating its effectiveness in neutralizing free radicals .

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.3 ± 2.1 |

| ABTS Scavenging | 30.5 ± 1.8 |

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.

- Case Study : In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, enhancing cell viability by approximately 40% compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : this compound inhibits NF-kB activation, leading to decreased expression of inflammatory cytokines.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : By modulating apoptotic pathways and reducing oxidative stress, this compound protects neuronal integrity.

Propriétés

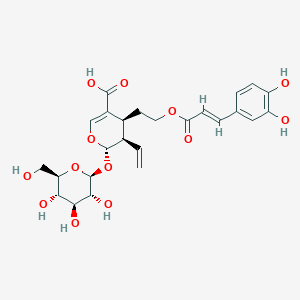

IUPAC Name |

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFYJBGAZLAKK-IBKSRVHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.